2-N-Boc-2-aminomethyl-3-(3-chloro-phenyl)-propionic acid 2-N-Boc-2-aminomethyl-3-(3-chloro-phenyl)-propionic acid
Brand Name: Vulcanchem
CAS No.: 886364-85-8
VCID: VC3250862
InChI: InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)7-10-5-4-6-12(16)8-10/h4-6,8,11H,7,9H2,1-3H3,(H,17,20)(H,18,19)
SMILES: CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)Cl)C(=O)O
Molecular Formula: C15H20ClNO4
Molecular Weight: 313.77 g/mol

2-N-Boc-2-aminomethyl-3-(3-chloro-phenyl)-propionic acid

CAS No.: 886364-85-8

Cat. No.: VC3250862

Molecular Formula: C15H20ClNO4

Molecular Weight: 313.77 g/mol

* For research use only. Not for human or veterinary use.

2-N-Boc-2-aminomethyl-3-(3-chloro-phenyl)-propionic acid - 886364-85-8

Specification

CAS No. 886364-85-8
Molecular Formula C15H20ClNO4
Molecular Weight 313.77 g/mol
IUPAC Name 2-[(3-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)7-10-5-4-6-12(16)8-10/h4-6,8,11H,7,9H2,1-3H3,(H,17,20)(H,18,19)
Standard InChI Key GCTKONJNNXRNQF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)Cl)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)Cl)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

2-N-Boc-2-aminomethyl-3-(3-chloro-phenyl)-propionic acid features a central carbon atom with multiple functional groups attached. Its structure can be uniquely identified through various chemical identifiers and nomenclature systems that allow for precise database cataloging and literature referencing.

PropertyValue
CAS Number886364-85-8
Molecular FormulaC15H20ClNO4
Molecular Weight313.77 g/mol
IUPAC Name2-[(3-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
PubChem Compound ID44890969

Chemical Identifiers and Digital Representation

The compound can be represented through various chemical notation systems that encode its structure in computer-readable formats:

Identifier TypeValue
Standard InChIInChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)7-10-5-4-6-12(16)8-10/h4-6,8,11H,7,9H2,1-3H3,(H,17,20)(H,18,19)
Standard InChIKeyGCTKONJNNXRNQF-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)Cl)C(=O)O
Canonical SMILESCC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)Cl)C(=O)O

These identifiers are crucial for database searching, compound registration, and ensuring accurate identification across different chemical information systems.

Synthesis and Preparation

Related Synthetic Methods

For closely related compounds, such as the para-chloro analog, synthesis has been documented using diphenylphosphoryl azide-mediated reactions. This approach typically involves:

  • Starting with a chlorobenzyl-substituted carboxylic acid derivative

  • Treatment with diphenylphosphoryl azide and triethylamine in tert-butanol

  • Reflux conditions to facilitate the Curtius rearrangement

  • Purification by column chromatography

For example, the synthesis of methyl 2-N-Boc-2-aminomethyl-3-(4-chloro-phenyl)-propionate involves reacting 3-(4-chlorobenzyl)-4-methoxy-4-oxobutanoic acid with diphenylphosphoryl azide and triethylamine in tert-butanol, yielding the desired compound after purification .

Applications and Research Significance

Role in Peptide Synthesis

2-N-Boc-2-aminomethyl-3-(3-chloro-phenyl)-propionic acid serves as an important building block in peptide synthesis, particularly for creating peptides with specific pharmacological properties. The Boc protecting group on the amine function provides:

  • Protection during multi-step synthesis

  • Selective deprotection under acidic conditions

  • Compatibility with standard peptide synthesis protocols

The incorporation of this building block into peptide sequences can modify their:

  • Three-dimensional structure

  • Binding affinity to target proteins

  • Metabolic stability

  • Pharmacokinetic properties

Significance in Medicinal Chemistry

In medicinal chemistry, compounds containing the 3-chlorophenyl moiety often demonstrate interesting biological activities. The chlorine atom can:

  • Enhance lipophilicity and membrane permeability

  • Provide a site for halogen bonding interactions with biological targets

  • Influence the electronic properties of the aromatic ring

  • Serve as a metabolic blocking group

These properties make 2-N-Boc-2-aminomethyl-3-(3-chloro-phenyl)-propionic acid and its derivatives valuable in the design of potential therapeutic agents, particularly in creating peptide-based drugs with improved pharmacological profiles.

Related Compounds and Structure-Activity Relationships

Several structurally related compounds exist that differ in subtle but important ways from 2-N-Boc-2-aminomethyl-3-(3-chloro-phenyl)-propionic acid. Understanding these relationships provides insight into how structural modifications affect properties and functions .

CompoundKey Structural DifferenceCAS NumberMolecular Formula
2-N-Boc-2-aminomethyl-3-(4-chloro-phenyl)-propionic acidChlorine at para position626220-65-3C15H20ClNO4
(S)-3-Amino-2-(4-chloro-phenyl)-propionic acidUnprotected amine, para-chloro1243241-70-4C9H10ClNO2
2-n-Boc-3-(3-chloro-phenyl)-2-methylaminomethyl-propionic acidN-methyl on amine886364-77-8C16H22ClNO4
Methyl 2-N-Boc-2-aminomethyl-3-(4-chloro-phenyl)-propionateMethyl ester, para-chloro886366-43-4C16H22ClNO4

The position of the chlorine atom (meta versus para) can significantly influence:

Research Applications

Research Opportunities

Current research gaps and opportunities related to 2-N-Boc-2-aminomethyl-3-(3-chloro-phenyl)-propionic acid include:

  • Development of optimized synthetic routes with improved yields

  • Detailed structure-activity relationship studies of compounds containing this building block

  • Exploration of its utility in developing targeted peptide therapeutics

  • Investigation of its incorporation into self-assembling peptide materials

  • Study of stereochemical influences on biological activity when incorporated into larger molecules

Analytical Characterization

Chromatographic Analysis

Chromatographic techniques commonly employed for purification and analysis of such compounds include:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Column chromatography using silica gel

  • Gas Chromatography (GC) for volatile derivatives

These analytical methods are essential for confirming compound identity, assessing purity, and monitoring reactions during synthesis.

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